molecular formula C6H9NO B1278645 4-Azaspiro[2.4]heptan-5-one CAS No. 308266-51-5

4-Azaspiro[2.4]heptan-5-one

Cat. No. B1278645
M. Wt: 111.14 g/mol
InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptan-5-one is a structural motif that has garnered significant interest in the field of drug discovery due to its unique spirocyclic framework. This motif is present in various compounds that exhibit a wide range of biological activities, making it a valuable scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of 5-aza-spiro[2.4]heptane derivatives has been achieved through several methods. A stereoselective construction of this motif was developed via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate, providing a direct and facile approach to highly functionalized derivatives . Additionally, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been utilized to synthesize (S)-7-amino-5-azaspiro[2.4]heptane with high enantioselectivity, serving as a key intermediate for quinolone antibacterial agents .

Molecular Structure Analysis

The molecular structure of 5-azaspiro[2.4]heptane derivatives has been elucidated through various techniques, including X-ray crystallographic analysis. This has allowed for the determination of absolute configurations of the molecule, which is crucial for understanding the stereochemical structure-activity relationships . The structural and vibrational analyses of related azaspiro compounds have also been conducted using Density Functional Theory, providing insights into the most stable structures and electronic properties .

Chemical Reactions Analysis

The reactivity of the 5-azaspiro[2.4]heptane scaffold has been explored in the context of synthesizing novel compounds with potential pharmacological applications. For instance, the synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes has been studied, revealing substantial homoconjugative interactions and the impact of these on the molecule's stability and reactivity10. Additionally, the synthesis of angular azaspiro[3.3]heptanes has been reported, showcasing the versatility of spirocyclic azetidines in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-azaspiro[2.4]heptane derivatives have been extensively studied to optimize their pharmacokinetic profiles and enhance their drug-like characteristics. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were characterized for their affinity and selectivity at the dopamine D3 receptor, with additional evaluation of their pharmacokinetic properties both in vitro and in vivo . Similarly, novel quinolone derivatives containing the 5-azaspiro[2.4]heptane motif have been designed with potent antibacterial activity and favorable pharmacokinetic profiles, demonstrating the importance of physicochemical properties in the development of effective antibacterial drugs .

Scientific Research Applications

Dopamine D3 Receptor Antagonists

4-Azaspiro[2.4]heptan-5-one derivatives have been identified as potent and selective antagonists of the dopamine D3 receptor. This discovery led to the development of a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, showing significant selectivity over the hERG channel and promising pharmacokinetic properties (Micheli et al., 2016).

Antibacterial Agents for Respiratory Pathogens

Compounds containing 4-Azaspiro[2.4]heptan-5-one have demonstrated potent antibacterial activity against respiratory pathogens. Notably, certain derivatives showed remarkable in vitro effectiveness against both gram-positive and gram-negative bacteria, including multidrug-resistant strains, and exhibited excellent in vivo activity in murine pneumonia models (Odagiri et al., 2013).

Stereochemical Structure-Activity Relationships in Antibacterial Agents

Research on the stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-quinolones revealed that certain stereoisomers are more potent against a variety of bacteria. This study highlights the importance of stereochemistry in the development of effective antibacterial agents (Kimura et al., 1994).

Orexin Receptor Antagonists

A novel class of 5-azaspiro[2.4]heptane dual orexin receptor antagonists was developed from a piperidine series. These compounds have shown potent activity against orexin receptors and favorable drug metabolism and pharmacokinetics (DMPK) profiles, making them promising candidates for further pharmaceutical development (Stasi et al., 2013).

Building Blocks in Drug Discovery

4-Azaspiro[2.4]heptan-5-one derivatives have been synthesized as building blocks for drug discovery. These derivatives are used in creating functionalized molecules, showcasing their versatility and practicality in medicinal chemistry (Guerot et al., 2011).

Safety And Hazards

The safety information for “4-Azaspiro[2.4]heptan-5-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-azaspiro[2.4]heptan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZFCQUXHZVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443299
Record name 4-azaspiro[2.4]heptan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[2.4]heptan-5-one

CAS RN

308266-51-5
Record name 4-azaspiro[2.4]heptan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.4]heptan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IV Kostyuchenko, EV Shulishov, RR Rafikov… - Russian Chemical …, 2009 - Springer
3-Aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment react with benzaldehyde to give azomethines, which can be transformed into N-substituted 3-…
Number of citations: 2 link.springer.com
IV Kostyuchenko, EV Shulishov, VA Korolev… - Russian chemical …, 2005 - Springer
Raney nickel-catalyzed hydrogenation of 5-substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates occurs with N—N bond cleavage with simultaneous cyclocondensation to …
Number of citations: 8 link.springer.com
C Laroche, D Harakat, P Bertus… - Organic & Biomolecular …, 2005 - pubs.rsc.org
Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B508367B Royal Society of Chemistry View PDF …
Number of citations: 40 pubs.rsc.org
P Setzer, G Forcher, F Boeda… - European Journal of …, 2014 - Wiley Online Library
The 1,2‐dianion reactivity of the reagent generated from EtMgBr and titanium isopropoxide was illustrated when N‐acyl cyanohydrins were used as substrates (>20 examples), giving …
J Caillé, P Setzer, F Boeda, MSM Pearson-Long… - …, 2018 - thieme-connect.com
The titanium-catalyzed asymmetric cyclopropanation of cyanoesters with Grignard reagents was investigated for the first time. Particularly, the study of the efficiency of Taddol-based …
Number of citations: 9 www.thieme-connect.com
M Kordes, H Winsel, A de Meijere - European Journal of …, 2000 - Wiley Online Library
Our recently reported titanium‐mediated transformation of N,N‐dialkylcarboxamides to cyclopropylamines has been applied to N,N‐dibenzyl‐2‐benzyloxyacetamide using a variety of …
A Joosten, JL Vasse, P Bertus, J Szymoniak - Synlett, 2008 - thieme-connect.com
Primary cyclopropylamines bearing hydroxy side chains were obtained by Ti-mediated coupling of nitriles and homoallylic alcohols. Their usefulness as synthetic intermediates was …
Number of citations: 8 www.thieme-connect.com

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